Ortho-Fluoro vs. Meta-Fluoro Stabilization in C–CN Activation
Density functional theory (DFT) studies on the oxidative addition of zerovalent nickel [Ni(dmpe)] into the C–CN bond of fluorinated benzonitriles demonstrate that ortho-fluoro substitution stabilizes the oxidative addition product by –6.6 kcal/mol per fluorine atom, compared to only –1.8 kcal/mol per fluorine for meta-substituted benzonitriles [1]. This ~3.7-fold greater stabilization per fluorine is attributed to the ortho-fluoro inductive effect polarizing the C–CN bond more effectively than meta substitution. 2-Fluoro-4-(1-hydroxyethyl)benzonitrile, with its ortho-fluoro group, is therefore intrinsically activated for transition-metal-mediated C–CN cleavage compared to its meta-fluoro regioisomers.
| Evidence Dimension | Stabilization free energy (ΔG°) of C–CN oxidative addition product relative to η²-CN complex |
|---|---|
| Target Compound Data | –6.6 kcal/mol per ortho-F (applicable to 2-fluoro-substituted benzonitriles) |
| Comparator Or Baseline | –1.8 kcal/mol per meta-F (3-fluoro- or 5-fluoro-substituted benzonitriles) |
| Quantified Difference | 4.8 kcal/mol greater stabilization per fluorine atom in ortho vs. meta position (3.7-fold difference) |
| Conditions | DFT calculations at B3LYP level with [Ni(dmpe)] fragment; tetrahydrofuran and toluene solvent models |
Why This Matters
For synthetic chemists employing Ni(0)-catalyzed C–CN functionalization, the ortho-fluoro pattern of 2-fluoro-4-(1-hydroxyethyl)benzonitrile enables significantly more favorable reaction thermodynamics than regioisomeric alternatives, potentially translating to milder reaction conditions and higher yields.
- [1] Atesin, T.A. et al. (2023). ortho-Fluoro or ortho Effect? Oxidative Addition of Zerovalent Nickel into the C-CN Bond of Substituted Benzonitriles. Inorganic Chemistry, 62(39), 16068–16079. View Source
